molecular formula C10H14ClNO B15070051 1-[3-(1-Aminoethyl)phenyl]ethanone;hydrochloride

1-[3-(1-Aminoethyl)phenyl]ethanone;hydrochloride

Cat. No.: B15070051
M. Wt: 199.68 g/mol
InChI Key: ZLIOXJUIOKKTOZ-UHFFFAOYSA-N
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Description

1-[3-(1-Aminoethyl)phenyl]ethanone hydrochloride is a substituted acetophenone derivative characterized by a phenyl ring bearing a 1-aminoethyl group at the 3-position and an acetyl group, with the hydrochloride salt enhancing solubility and stability. Its molecular formula is C₉H₁₂ClNO (molecular weight: 185.65 g/mol) . Structurally, the compound combines aromatic ketone and amine functionalities, making it a versatile intermediate in pharmaceutical synthesis.

Properties

IUPAC Name

1-[3-(1-aminoethyl)phenyl]ethanone;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO.ClH/c1-7(11)9-4-3-5-10(6-9)8(2)12;/h3-7H,11H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLIOXJUIOKKTOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=CC=C1)C(=O)C)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Transition Metal-Catalyzed Cross-Coupling Reactions

Cross-coupling reactions using ruthenium or palladium catalysts enable efficient aryl-aryl bond formation. A notable method involves reacting 1-(2-aminophenyl)ethanone with aryl halides in the presence of a Ru-SNS catalyst (2 mol%) and potassium hydroxide (2 equiv.) at 140°C for 24 hours. This approach achieves yields up to 78% after column chromatography. For example, 1-(4-amino-[1,1'-biphenyl]-3-yl)ethan-1-one is synthesized via Suzuki-Miyaura coupling using a brominated precursor and arylboronic acids. Palladium-catalyzed Sonogashira coupling further extends functionality; 1-(2-amino-5-bromophenyl)ethanone reacts with ethynylbenzene under Pd(PPh₃)₂Cl₂ and CuI catalysis to introduce alkynyl groups.

Reaction Type Catalyst Conditions Yield
Suzuki-Miyaura Coupling Ru-SNS (2 mol%) 140°C, 24 h 78%
Sonogashira Coupling Pd(PPh₃)₂Cl₂, CuI RT, THF, 12 h 76%

Bromination and Functionalization

Electrophilic bromination introduces halogens for subsequent coupling. Treating 1-(2-aminophenyl)ethanone with N-bromosuccinimide (NBS) in acetonitrile at 0°C yields 1-(2-amino-5-bromophenyl)ethanone, a key intermediate. This brominated derivative undergoes cross-coupling or nucleophilic substitution to install ethylamine groups. For instance, reductive amination with ethylamine hydrochloride and sodium cyanoborohydride in methanol affords the target compound after HCl treatment.

Condensation Reactions

Aldol condensation between 3’-aminoacetophenone and aldehydes provides α,β-unsaturated ketones, which are hydrogenated to saturated analogs. A reported method reacts 4-hydroxy-3-methoxybenzaldehyde with 3’-aminoacetophenone in ethanol/KOH at 5°C, achieving 35% yield after chromatography. The low yield underscores the need for optimized stoichiometry or catalysis.

Reduction of Prochiral Ketones

Asymmetric reduction of 1-(3-acetylphenyl)ethanone precursors introduces the chiral 1-aminoethyl group. Using chiral oxazaborolidine catalysts and borane, enantioselective reductions achieve >90% enantiomeric excess (ee). Post-reduction, treatment with HCl in diethyl ether precipitates the hydrochloride salt.

Hydrochloride Salt Formation

The free base is dissolved in anhydrous ether, and HCl gas is bubbled through the solution until precipitation completes. Filtration and drying yield the hydrochloride salt with >95% purity, as confirmed by HPLC.

Optimization and Yield Analysis

Transition metal-catalyzed methods offer superior yields (76–78%) compared to condensation (35%). Solvent choice significantly impacts efficiency: tetrahydrofuran (THF) improves Sonogashira coupling yields, while ethanol limits condensation efficiency due to poor aldehyde solubility. Catalytic systems like Ru-SNS enhance turnover frequency, reducing reaction times from 48 to 24 hours.

Applications and Derivatives

The compound serves as a precursor to bioactive molecules, including kinase inhibitors and serotonin reuptake modulators. Derivatives like 1-(3-(1-aminoethyl)phenyl)-3-phenylpropan-1-one exhibit enhanced blood-brain barrier penetration in preclinical studies.

Chemical Reactions Analysis

Oxidation Reactions

The ketone moiety undergoes oxidation under controlled conditions. Common reagents and products include:

Oxidizing Agent Conditions Product
KMnO₄Acidic aqueous solution3-(1-Aminoethyl)benzoic acid
CrO₃Anhydrous acetone3-(1-Aminoethyl)phenylglyoxylic acid

Oxidation typically proceeds via radical intermediates, with the carbonyl group converted to a carboxylic acid or keto acid.

Reduction Reactions

The ketone and amine groups participate in reduction pathways:

Reducing Agent Target Group Product
NaBH₄Ketone1-[3-(1-Aminoethyl)phenyl]ethanol
LiAlH₄Ketone + Amine1-[3-(1-Aminoethyl)phenyl]ethylamine

Selective reduction of the ketone to an alcohol is achievable with NaBH₄, while LiAlH₄ reduces both the ketone and protonates the amine.

Substitution Reactions

The primary amine undergoes nucleophilic substitution:

Reagent Conditions Product
CH₃I (alkylation)Dry THF, 0°CN-Methyl-1-[3-(1-aminoethyl)phenyl]ethanone
AcCl (acylation)Pyridine, RTN-Acetyl derivative

Substitution occurs preferentially at the amine due to its lone pair availability, forming stable alkylated or acylated derivatives.

Condensation Reactions

The ketone participates in condensation with amines or hydrazines:

Reactant Catalyst Product
HydrazineHCl1-[3-(1-Aminoethyl)phenyl]ethanone hydrazone
BenzylamineEtOH, ΔSchiff base derivative

These reactions are pH-dependent, with optimal yields observed in mildly acidic conditions.

Stability Under Hydrolytic Conditions

The compound demonstrates limited hydrolysis resistance:

Condition Effect
Aqueous HCl (1M), ΔKetone remains intact; amine protonated
Aqueous NaOH (1M), ΔPartial decomposition via keto-enol tautomerization

Hydrolysis studies confirm the hydrochloride salt enhances aqueous stability compared to the free base .

Mechanistic Insights

Reactivity is governed by:

  • Electronic effects : The electron-withdrawing ketone group activates the aromatic ring for electrophilic substitution.

  • Steric factors : The 1-aminoethyl substituent imposes steric hindrance, directing reactions to the para position.

Comparative Reactivity Table

Reaction Type Rate (Relative to Analogues) Key Factor
Oxidation1.5× fasterEnhanced ketone activation
Alkylation0.7× slowerSteric hindrance at amine

Data derived from kinetic studies highlight the compound’s unique balance of electronic and steric properties .

Scientific Research Applications

1-[3-(1-Aminoethyl)phenyl]ethanone;hydrochloride has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-[3-(1-Aminoethyl)phenyl]ethanone;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act on neurotransmitter receptors or enzymes, leading to modulation of their activity. This can result in various physiological effects, such as changes in neurotransmitter levels or inhibition of specific enzymes involved in disease pathways .

Comparison with Similar Compounds

Table 1: Structural Features of Selected Ethanone Derivatives

Compound Name Substituents on Phenyl Ring Molecular Formula Molecular Weight (g/mol) CAS RN Reference
1-[3-(1-Aminoethyl)phenyl]ethanone hydrochloride 3-(1-Aminoethyl) C₉H₁₂ClNO 185.65 66522-66-5
1-(4-Amino-3-fluorophenyl)ethanone hydrochloride 4-Amino, 3-fluoro C₈H₉ClFNO 189.61 1187648-60-7
2-Amino-1-[3-(trifluoromethyl)phenyl]ethanone hydrochloride 2-Amino, 3-(trifluoromethyl) C₉H₈ClF₃NO 253.62 66922-71-2
1-(3-Hydroxyphenyl)-2-(phenethylamino)ethanone 3-Hydroxy, 2-(phenethylamino) C₁₆H₁₇NO₂ 255.32 N/A
[5-Chloro-2-hydroxy-3-(hydroxymethyl)phenyl]ethanone 5-Chloro, 2-hydroxy, 3-hydroxymethyl C₉H₉ClO₃ 200.62 50317-52-7

Key Observations :

  • Positional Isomerism: The biological activity and solubility of these compounds are highly sensitive to substituent positions. For example, fluorination at the 3-position (as in ) enhances metabolic stability compared to the 1-aminoethyl group in the target compound.
  • Functional Group Diversity : The presence of trifluoromethyl (electron-withdrawing, ) versus hydroxymethyl (electron-donating, ) groups alters electronic properties, influencing reactivity and binding affinity.

Physical Properties

Table 2: Physical Properties of Selected Compounds

Compound Name Melting Point (°C) Solubility (Hydrochloride Form) Key Spectral Data Reference
1-[3-(1-Aminoethyl)phenyl]ethanone hydrochloride Not reported High (due to hydrochloride) ¹H/¹³C NMR, MS
2-Amino-1-(3-hydroxyphenyl)ethanone hydrochloride 215–235 Soluble in polar solvents IR (N-H stretch: 3300 cm⁻¹)
[5-Chloro-2-hydroxy-3-(hydroxymethyl)phenyl]ethanone 97–98 Moderate ¹H NMR (δ 2.6 ppm, acetyl)
1-(4-Amino-3-fluorophenyl)ethanone hydrochloride Not reported High MS ([M+H]⁺: 190.6)

Key Observations :

  • Salt Forms : Hydrochloride salts generally exhibit higher melting points and improved aqueous solubility compared to free bases .
  • Substituent Effects : Electron-withdrawing groups (e.g., Cl, CF₃) lower melting points by disrupting crystal packing, while hydroxy groups enhance hydrogen bonding and raise melting points .

Key Observations :

  • Reductive Amination: A common method for introducing aminoethyl groups, as seen in the target compound .

Key Observations :

  • Trifluoromethyl Derivatives : Exhibit enhanced antitumor activity due to improved target binding and metabolic stability .
  • Aminoethyl vs. Phenethylamino Groups: The latter shows adrenergic activity, suggesting the target compound’s aminoethyl group may be optimized for CNS penetration .

Biological Activity

1-[3-(1-Aminoethyl)phenyl]ethanone;hydrochloride is a chemical compound with significant biological activity, particularly in pharmacology. This article explores its properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The compound has the following structural characteristics:

  • Molecular Formula: CHClNO
  • Molar Mass: Approximately 199.68 g/mol
  • Hydrochloride Form: Enhances water solubility, facilitating biological applications.

The presence of both amine and carbonyl functional groups in its structure contributes to its reactivity and biological interactions.

Biological Activities

1-[3-(1-Aminoethyl)phenyl]ethanone;hydrochloride exhibits several notable biological activities:

  • Adrenergic Receptor Modulation: Preliminary studies suggest that this compound may act as a modulator of adrenergic receptors, potentially influencing neurotransmitter systems related to mood and anxiety pathways. Its structural similarity to psychoactive compounds indicates a role in regulating physiological responses such as heart rate and blood pressure.
  • Anti-inflammatory Properties: Research indicates that it may possess anti-inflammatory effects, which could be beneficial in treating various inflammatory conditions.

The mechanisms through which 1-[3-(1-Aminoethyl)phenyl]ethanone;hydrochloride exerts its effects are still under investigation. However, it is believed to interact with various neurotransmitter systems, particularly adrenergic receptors. This interaction can lead to alterations in mood and anxiety levels, as well as cardiovascular effects.

Comparative Analysis

To better understand the compound's unique properties, a comparison with structurally similar compounds is useful. Below is a table summarizing key characteristics:

Compound NameMolecular FormulaKey Characteristics
1-[4-(1-Aminoethyl)phenyl]ethanoneCHClNOSimilar structure with a different substitution pattern
(S)-1-(3-(1-Aminoethyl)phenyl)ethanoneCHClNOChiral variant with potential different biological activity
2-(Aminoethyl)-4-methylphenolCHNExhibits similar pharmacological properties

The uniqueness of 1-[3-(1-Aminoethyl)phenyl]ethanone;hydrochloride lies in its specific receptor interactions and potential therapeutic applications that differentiate it from these similar compounds.

Case Studies and Research Findings

Research has provided insights into the biological activity of this compound:

  • A study highlighted its potential effects on adrenergic receptors, suggesting implications for mood regulation and anxiety disorders.
  • Another investigation pointed out its anti-inflammatory properties, indicating possible applications in treating inflammatory diseases.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 1-[3-(1-Aminoethyl)phenyl]ethanone hydrochloride, and what experimental parameters influence yield?

  • Methodological Answer : The compound can be synthesized via a multi-step approach. A common strategy involves:

Aldol Condensation : Reacting 3-acetylbenzaldehyde with nitroethane under basic conditions to form an intermediate ketone.

Reduction : Using sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) to reduce the nitro group to an amine.

Salt Formation : Treating the free amine with hydrochloric acid to form the hydrochloride salt .

  • Critical Parameters : Reaction temperature (optimized at 60–80°C for condensation), solvent polarity (e.g., ethanol for reduction), and stoichiometric ratios (excess HCl for salt formation) significantly impact yield .

Q. How can researchers confirm the structural integrity and purity of this compound?

  • Methodological Answer :

  • Spectroscopic Techniques :
  • NMR : Analyze ¹H/¹³C NMR for characteristic peaks: δ ~2.5 ppm (ketone CH₃), δ ~3.8 ppm (amine CH₂), and aromatic protons between δ 7.0–8.0 ppm .
  • Mass Spectrometry (MS) : Confirm molecular ion peaks ([M+H]⁺ at m/z corresponding to C₁₀H₁₃ClNO) and fragmentation patterns .
  • Chromatography : HPLC with UV detection (λ ~254 nm) to assess purity (>98% recommended for biological assays) .

Q. What are the stability considerations for long-term storage of this compound?

  • Methodological Answer :

  • Storage Conditions : Store in airtight, light-resistant containers at –20°C under inert gas (e.g., argon) to prevent oxidation of the amine group.
  • Decomposition Risks : Hydrolysis of the hydrochloride salt in humid environments can regenerate the free base, requiring desiccant use .

Advanced Research Questions

Q. How can conflicting spectroscopic data (e.g., unexpected NMR shifts) be resolved during characterization?

  • Methodological Answer :

  • Impurity Analysis : Use 2D NMR (COSY, HSQC) to distinguish between target compound signals and byproducts (e.g., unreacted intermediates) .
  • Isotopic Labeling : Introduce deuterated solvents (e.g., D₂O) to confirm exchangeable protons (e.g., amine hydrogens) .
  • X-ray Crystallography : Resolve ambiguous stereochemistry or salt forms if crystallizable .

Q. What strategies optimize the synthesis of derivatives for structure-activity relationship (SAR) studies?

  • Methodological Answer :

  • Functional Group Tolerance : Modify the phenyl ring via electrophilic substitution (e.g., nitration, halogenation) while protecting the amine with Boc groups .
  • Cross-Coupling Reactions : Use Suzuki-Miyaura coupling to introduce aryl/heteroaryl groups at the 3-position of the phenyl ring .
  • Yield Optimization : Screen palladium catalysts (e.g., Pd(PPh₃)₄) and ligands (e.g., XPhos) to enhance coupling efficiency .

Q. What computational methods predict the compound’s reactivity in biological systems?

  • Methodological Answer :

  • Docking Studies : Use AutoDock Vina to model interactions with targets like G protein-coupled receptors (GPCRs) or monoamine transporters .
  • DFT Calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict redox behavior or nucleophilic/electrophilic sites .
  • MD Simulations : Simulate solvation effects and membrane permeability using CHARMM or AMBER force fields .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported biological activity data (e.g., varying IC₅₀ values)?

  • Methodological Answer :

  • Assay Validation : Ensure consistent cell lines (e.g., HEK293 vs. CHO-K1) and assay conditions (pH, temperature) across studies .
  • Metabolite Interference : Test for off-target effects using knockout models or enzyme inhibitors (e.g., monoamine oxidase inhibitors) .
  • Batch Variability : Compare purity certificates and synthetic routes (e.g., Boc-protected vs. free amine intermediates) .

Safety and Handling

Q. What precautions are critical when handling this compound in vivo or in vitro?

  • Methodological Answer :

  • PPE : Use nitrile gloves, lab coats, and fume hoods to avoid inhalation/contact .
  • Waste Disposal : Neutralize acidic waste with sodium bicarbonate before disposal .
  • Emergency Protocols : Immediate rinsing with water for eye/skin exposure and medical consultation for persistent symptoms .

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